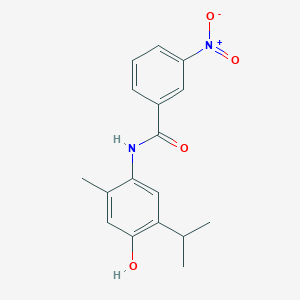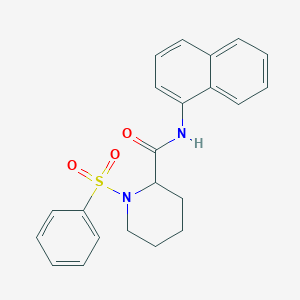![molecular formula C17H22FNO B4018684 6-(4-fluorobenzoyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B4018684.png)
6-(4-fluorobenzoyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane
Übersicht
Beschreibung
6-(4-fluorobenzoyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane, also known as FLB-457, is a novel antipsychotic drug that has gained attention due to its potential therapeutic properties. It belongs to the class of benzamide derivatives and has a unique chemical structure that makes it different from other antipsychotic drugs. The purpose of
Wirkmechanismus
The mechanism of action of 6-(4-fluorobenzoyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane involves its binding to dopamine D2 and D3 receptors in the brain. This results in the inhibition of dopamine signaling, which is thought to be responsible for the antipsychotic effects of the drug. 6-(4-fluorobenzoyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane has also been shown to modulate other neurotransmitter systems, including serotonin and glutamate, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
6-(4-fluorobenzoyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and rapid absorption. It has a long half-life, which allows for once-daily dosing. 6-(4-fluorobenzoyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane has been shown to be well-tolerated in animal studies, with no significant adverse effects observed at therapeutic doses.
Vorteile Und Einschränkungen Für Laborexperimente
6-(4-fluorobenzoyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane has several advantages for use in lab experiments. It has high affinity and selectivity for dopamine D2 and D3 receptors, which makes it a valuable tool for studying the role of these receptors in various neurological and psychiatric disorders. 6-(4-fluorobenzoyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane has also been shown to have antipsychotic effects comparable to other clinically used drugs, which makes it a potential candidate for the treatment of schizophrenia and other psychotic disorders.
However, 6-(4-fluorobenzoyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane also has some limitations for lab experiments. It has not been extensively studied in humans, and its safety and efficacy in clinical trials are not yet established. 6-(4-fluorobenzoyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane may also have off-target effects on other neurotransmitter systems, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on 6-(4-fluorobenzoyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane. One area of interest is the development of new antipsychotic drugs based on the chemical structure of 6-(4-fluorobenzoyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane. Another direction is the investigation of the potential therapeutic effects of 6-(4-fluorobenzoyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane in other neurological and psychiatric disorders, such as depression and anxiety. Further studies are also needed to establish the safety and efficacy of 6-(4-fluorobenzoyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane in clinical trials and to elucidate its mechanism of action in more detail.
Conclusion
6-(4-fluorobenzoyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane is a novel antipsychotic drug that has gained attention due to its potential therapeutic properties. It has high affinity and selectivity for dopamine D2 and D3 receptors and has been shown to have antipsychotic effects comparable to other clinically used drugs. 6-(4-fluorobenzoyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane has several advantages for use in lab experiments, but also has some limitations that need to be addressed. Further research is needed to fully understand the potential of 6-(4-fluorobenzoyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane as a therapeutic agent for neurological and psychiatric disorders.
Wissenschaftliche Forschungsanwendungen
6-(4-fluorobenzoyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane has been extensively studied for its potential therapeutic properties in various neurological and psychiatric disorders. It has been found to exhibit high affinity and selectivity for dopamine D2 and D3 receptors, which are implicated in the pathophysiology of schizophrenia and other psychotic disorders. 6-(4-fluorobenzoyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane has been shown to have antipsychotic effects comparable to other clinically used drugs, such as haloperidol and clozapine, in animal models of schizophrenia.
Eigenschaften
IUPAC Name |
(4-fluorophenyl)-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FNO/c1-16(2)8-14-9-17(3,10-16)11-19(14)15(20)12-4-6-13(18)7-5-12/h4-7,14H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAWQABVNPUODMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2CC(C1)(CN2C(=O)C3=CC=C(C=C3)F)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7143317 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(3-fluorophenyl)ethyl]-6-oxo-N-[3-(3-pyridinyloxy)propyl]-3-piperidinecarboxamide](/img/structure/B4018601.png)
![2-[(4-chlorophenyl)thio]-N-[3-(methylthio)phenyl]propanamide](/img/structure/B4018604.png)


![N~2~-(3-chlorophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3,4-dimethoxyphenyl)glycinamide](/img/structure/B4018629.png)

![N-(4-methylphenyl)-5-nitro-2-[(tetrahydro-2-furanylmethyl)amino]benzamide](/img/structure/B4018646.png)

![6-({[3-{[(4-methylphenyl)amino]carbonyl}-4-(4-morpholinyl)phenyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4018657.png)
![5-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 4-chlorobenzenesulfonate](/img/structure/B4018665.png)
![2-phenyl-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B4018675.png)
![N-{2-[(2-methylbenzyl)thio]ethyl}-2-(phenylthio)propanamide](/img/structure/B4018676.png)
![4,4'-{[5-(3-nitrophenyl)-2-furyl]methylene}bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B4018688.png)
![4,7,7-trimethyl-N-(3-methyl-2-pyridinyl)-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4018702.png)